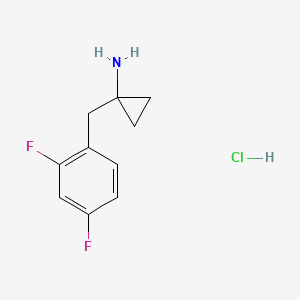

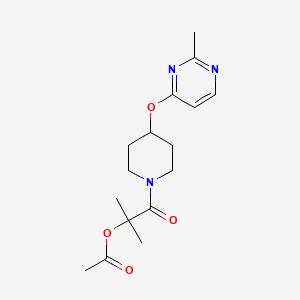

![molecular formula C19H15N3O5 B2502600 2-(2-(5-(苯并[d][1,3]二氧杂环-5-基)异恶唑-3-基)乙酰氨基)苯甲酰胺 CAS No. 1105244-96-9](/img/structure/B2502600.png)

2-(2-(5-(苯并[d][1,3]二氧杂环-5-基)异恶唑-3-基)乙酰氨基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide" is a chemically complex molecule that appears to be related to the family of benzoxazoles and isoxazoles, which are heterocyclic compounds known for their various pharmacological activities. These compounds often serve as key intermediates or final products in the synthesis of molecules with potential therapeutic applications.

Synthesis Analysis

The synthesis of related benzoxazole derivatives has been reported in the literature. For instance, a simple method for the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a precursor for 3,5-disubstituted benzoxazoles, was described using elemental analysis, high-resolution mass spectrometry, and spectroscopic techniques . Similarly, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involved a multi-step process including esterification, cyclization, and substitution reactions . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is often confirmed using various spectroscopic techniques such as IR, 1H NMR, and mass spectrometry . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The structure of the compound of interest would likely be elucidated using similar methods to ensure the correct synthesis and to understand its chemical behavior.

Chemical Reactions Analysis

Benzoxazole and isoxazole derivatives are known to participate in various chemical reactions. For example, benzo[d]isoxazoles have been used as nucleophiles in gold-catalyzed cycloaddition reactions with ynamides, leading to the formation of polysubstituted oxazines or oxazepines . This indicates that the compound "2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide" may also be amenable to cycloaddition reactions, potentially yielding novel cyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. For example, the presence of substituents on the benzoxazole ring can affect the compound's solubility, melting point, and reactivity . The antimicrobial activity of some benzoxazole derivatives has been evaluated, showing a broad spectrum of activity against various bacterial and yeast strains . The compound may also exhibit similar properties, which could be explored in biological screening assays.

科学研究应用

合成及抗炎应用评估

与2-(2-(5-(苯并[d][1,3]二氧杂环-5-基)异恶唑-3-基)乙酰氨基)苯甲酰胺相关的化合物的新合成显示出有希望的抗炎活性。例如,使用微波辅助工艺合成了一系列具有相似结构的化合物,并使用体外和体内模型评估了它们的抗炎特性。这些化合物显示出显着的抗炎作用,使其成为该领域进一步研究的潜在候选者(Nikalje、Hirani 和 Nawle,2015)。

抗菌活性

2-(2-(5-(苯并[d][1,3]二氧杂环-5-基)异恶唑-3-基)乙酰氨基)苯甲酰胺衍生物显示出潜力的另一个研究领域是抗菌剂的开发。研究报告了类似化合物的合成,在针对各种细菌和真菌菌株的抗菌活性方面显示出有希望的结果。这些发现表明在开发新的抗菌药物方面具有潜在应用(Rezki,2016)。

材料科学中的应用

在材料科学领域,该化合物的衍生物已被用于合成具有特定性质的聚合物。例如,已经合成了带有侧基乙酰氧基苯甲酰胺基团的芳香族聚酰胺,展示出良好的热稳定性和形成薄而柔性薄膜的能力。这些特性表明在开发具有特定热和机械特性的新材料方面具有潜在应用(Sava 等,2003)。

抗氧化特性的探索

研究还探索了与2-(2-(5-(苯并[d][1,3]二氧杂环-5-基)异恶唑-3-基)乙酰氨基)苯甲酰胺在结构上相关的化合物的抗氧化潜力。研究已经合成并评估了新化合物的抗氧化活性,发现一些化合物表现出显着的自由基清除活性。这些发现为抗氧化剂的开发提供了进一步探索的途径(Ahmad 等,2012)。

未来方向

The future directions in the research of similar compounds involve the synthesis and evaluation of novel organoselenides due to their wide spectrum of attractive utilization . Additionally, the benzodioxole structural motif is an integral part of many natural products and synthetic compounds, and it continues to be a subject of interest in natural and synthetic organic chemistry .

作用机制

Target of Action

The compound “2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide” contains a benzo[d][1,3]dioxol-5-yl group . Compounds with this group are often bioactive and found in pesticides and pharmaceuticals .

Mode of Action

Compounds with similar structures have been explored for their potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

Biochemical Pathways

Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it might affect. Organoselenium compounds, which have structures similar to the given compound, have been found to act as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators .

Result of Action

Organoselenium compounds have been found to induce time- and dose-dependent apoptotic cell death in certain types of cells .

属性

IUPAC Name |

2-[[2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5/c20-19(24)13-3-1-2-4-14(13)21-18(23)9-12-8-16(27-22-12)11-5-6-15-17(7-11)26-10-25-15/h1-8H,9-10H2,(H2,20,24)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYAJYNMVPBYGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NC4=CC=CC=C4C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

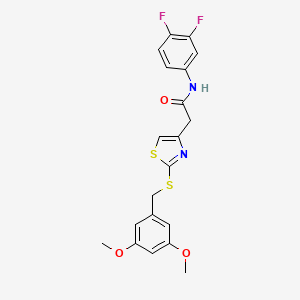

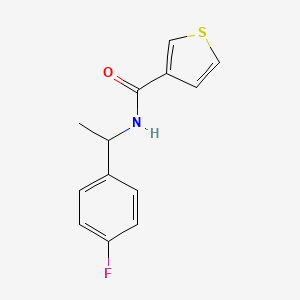

![Methyl 4-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}benzoate](/img/structure/B2502518.png)

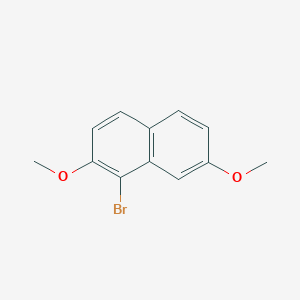

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2502526.png)

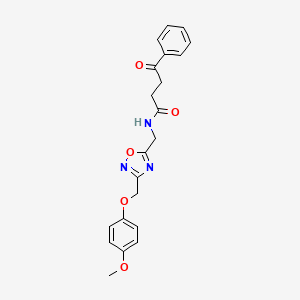

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid](/img/structure/B2502527.png)

![Tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2502528.png)

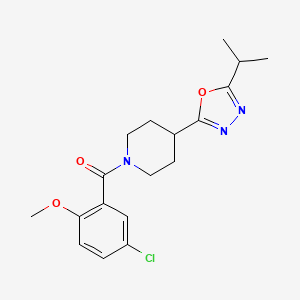

![3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide](/img/structure/B2502533.png)

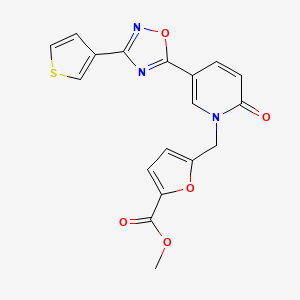

![3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2502540.png)